7-Aminoquinoline-8-sulfonic acid is a sulfonated derivative of aminoquinoline, characterized by the presence of an amino group at the 7-position and a sulfonic acid group at the 8-position on the quinoline ring. Its chemical formula is and it is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis. The compound exhibits unique properties due to the combination of the amino and sulfonic acid functionalities, which can influence its reactivity and solubility in different solvents.
The chemical reactivity of 7-aminoquinoline-8-sulfonic acid is primarily influenced by its functional groups. It can participate in various reactions, including:
7-Aminoquinoline-8-sulfonic acid has been studied for its biological activities, particularly in the realm of medicinal chemistry. The compound exhibits:
Several methods have been developed for synthesizing 7-aminoquinoline-8-sulfonic acid:
The applications of 7-aminoquinoline-8-sulfonic acid span multiple fields:
Studies on the interactions of 7-aminoquinoline-8-sulfonic acid with biological targets are crucial for understanding its mechanism of action. Research has focused on:
Several compounds share structural similarities with 7-aminoquinoline-8-sulfonic acid. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 8-Aminoquinoline | Amino group at position 8 | Lacks sulfonic acid functionality |
| 2-Aminoquinoline | Amino group at position 2 | Different biological activity profile |
| 8-Quinolinesulfonic Acid | Sulfonic acid at position 8 | No amino group at position 7 |
| 6-Aminoquinoline | Amino group at position 6 | Variation in reactivity and biological activity |
The uniqueness of 7-aminoquinoline-8-sulfonic acid lies in its dual functional groups, which enhance its reactivity and potential applications compared to these similar compounds. Its specific positioning of functional groups allows for diverse synthetic pathways and biological interactions that may not be present in other derivatives.
Classical sulfonation techniques for quinoline derivatives rely on electrophilic aromatic substitution (EAS) mechanisms, where sulfuric acid or oleum introduces sulfonic acid groups under controlled conditions. For 7-aminoquinoline-8-sulfonic acid, the amino group at C7 activates the quinoline ring toward electrophilic attack, while steric and electronic factors direct sulfonation to the C8 position. A representative protocol involves dissolving 7-aminoquinoline in fuming sulfuric acid (20–25% SO₃) at 80–100°C for 4–6 hours, followed by neutralization with sodium hydroxide to isolate the sodium sulfonate salt.
Notably, Patent CN101602724B details a reduction-sulfonation sequence starting from 5-sulfonic acid-7-azobenzene-8-hydroxyquinoline. Treatment with stannous chloride (SnCl₂) and concentrated hydrochloric acid at 40–50°C reduces the azo linkage to an amine, while subsequent sulfonic acid group retention is achieved through recrystallization from dilute acetic acid. Challenges in this method include:
Recent advances emphasize solvent-free or aqueous-phase reactions to minimize waste. Microwave-assisted sulfonation demonstrates particular promise, reducing reaction times from hours to minutes while improving yields. For instance, irradiating 7-aminoquinoline with sodium bisulfite (NaHSO₃) in a sealed vessel at 150°C for 15 minutes achieves 72% conversion to the sulfonated product, as validated by high-performance liquid chromatography (HPLC) analysis.
Key green chemistry innovations include:
Transition metal catalysts address the long-standing challenge of positional selectivity in quinoline sulfonation. Copper(I) bromide (CuBr) in dimethylformamide (DMF) facilitates C8 sulfonation of 8-aminoquinoline amides via a single-electron transfer (SET) mechanism. When reacted with tosyl chloride (TsCl) at 60°C for 12 hours, this system achieves 78% regioselectivity for the 8-sulfonated product, as confirmed by X-ray crystallography.
Density functional theory (DFT) calculations reveal that Cu(I) coordinates with the quinoline’s amino and amide groups, lowering the activation energy for C–H bond cleavage at C8 by 12.3 kcal/mol compared to uncatalyzed pathways. Comparative catalytic performance data:
| Catalyst | Substrate | Sulfonylating Agent | Yield (%) | Regioselectivity (C8:C5) |
|---|---|---|---|---|
| CuBr | 8-Aminoquinoline amide | TsCl | 78 | 9:1 |
| FeCl₃ | 7-Nitroquinoline | MsCl | 52 | 3:1 |
| Pd(OAc)₂ | 6-Methoxyquinoline | BsCl | 65 | 7:1 |
Continuous flow reactors (CFRs) offer distinct advantages over batch systems for large-scale sulfonation:
However, challenges persist:
The 7-amino substituent in 7-aminoquinoline-8-sulfonic acid exhibits remarkable reactivity toward diazonium salts, facilitating azo coupling reactions through electrophilic aromatic substitution mechanisms [9] [12]. These reactions proceed via the formation of diazonium intermediates through the classical diazotization process, where primary aromatic amines react with nitrous acid in acidic conditions to generate the highly electrophilic diazonium cation [13] [38].
The mechanism of azo coupling involving the 7-amino group follows a well-established pathway where the electron-rich amino substituent acts as the nucleophilic coupling partner [10] [15]. The quinoline nitrogen's basicity influences the overall reactivity by modulating the electron density distribution across the aromatic system [27]. Research demonstrates that the presence of the adjacent sulfonic acid group significantly affects the coupling kinetics by withdrawing electron density from the aromatic ring, thereby reducing the nucleophilicity of the amino group [9].
Table 1: Azo Coupling Reaction Kinetics of 7-Aminoquinoline-8-sulfonic Acid
| Diazonium Salt | Rate Constant k₁ (M⁻¹s⁻¹) | Rate Constant k₂ (M⁻¹s⁻¹) | k₁/k₂ Ratio | pH Range |
|---|---|---|---|---|
| Thiazole-2-diazonium | 1.2 × 10⁴ | 1.6 × 10⁻⁴ | 7.5 × 10⁷ | 4.0-6.0 |
| Thiazole-4-diazonium | 8.5 × 10³ | 1.5 × 10⁻⁵ | 5.7 × 10⁸ | 4.0-6.0 |
| Thiazole-5-diazonium | 2.1 × 10⁵ | 2.7 × 10⁻³ | 7.8 × 10⁷ | 4.0-6.0 |
| Benzenediazonium | 3.2 × 10⁶ | 4.0 × 10⁻¹ | 8.0 × 10⁶ | 3.5-6.5 |
| 4-Nitrobenzenediazonium | 1.8 × 10⁷ | 8.2 × 10⁻¹ | 2.2 × 10⁷ | 3.5-6.5 |
| 4-Methoxybenzenediazonium | 9.5 × 10⁵ | 1.7 × 10⁻¹ | 5.6 × 10⁶ | 3.5-6.5 |
The kinetic data reveals that heteroaromatic diazonium ions exhibit distinctly different reactivity patterns compared to their carbocyclic counterparts [9]. The rate constants demonstrate that electron-withdrawing substituents on the diazonium component enhance the electrophilicity and consequently increase the reaction rate [11]. The substantial differences in rate constants, spanning several orders of magnitude, reflect the profound influence of electronic effects on the coupling process [9].
Mechanistic investigations indicate that the reaction proceeds through a direct electrophilic attack of the diazonium cation on the amino-substituted carbon [14]. The formation of azo compounds from 7-aminoquinoline-8-sulfonic acid follows second-order kinetics, with the rate being dependent on both the concentration of the diazonium salt and the quinoline derivative [14]. The pH dependence observed in these reactions correlates with the protonation state of both the amino group and the quinoline nitrogen, which significantly affects the electron density available for the coupling reaction [12].
The sulfonic acid group in 7-aminoquinoline-8-sulfonic acid demonstrates unique reactivity patterns in nucleophilic substitution reactions, particularly when the aromatic ring system possesses sufficient electron-deficient character [16] [17]. Unlike typical aromatic sulfonic acids, the quinoline system provides enhanced activation for nucleophilic displacement of the sulfonate group through ipso-substitution mechanisms [16].
Research has established that sulfonic acid groups can function as effective leaving groups in nucleophilic aromatic substitution reactions when positioned on electron-deficient aromatic systems [16] [18]. The quinoline ring, with its inherent electron-deficient nature due to the pyridine-like nitrogen, facilitates these transformations under relatively mild conditions [20]. The mechanism proceeds through the formation of Meisenheimer complexes, where nucleophiles attack the carbon bearing the sulfonic acid group, leading to subsequent elimination of the sulfonate leaving group [21].
Table 2: Nucleophilic Substitution Reactivity of Sulfonic Acid Group
| Nucleophile | Temperature (°C) | Reaction Time (h) | Yield (%) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Diethyl malonate | 80 | 4 | 85 | 125.4 |
| Ethyl acetoacetate | 100 | 6 | 78 | 132.8 |
| Acetylacetone | 120 | 8 | 92 | 118.6 |
| Dimethyl malonate | 80 | 3 | 88 | 121.2 |
| Malononitrile | 60 | 2 | 95 | 108.9 |
| Ethyl cyanoacetate | 90 | 5 | 82 | 128.3 |
The reactivity data demonstrates that active methylene compounds readily participate in nucleophilic substitution reactions with the sulfonic acid group [16]. The variation in activation energies reflects the different nucleophilicities of the attacking species, with malononitrile showing the lowest barrier due to its enhanced nucleophilic character [17]. The reaction conditions required for efficient substitution are significantly milder than those typically needed for similar transformations with aromatic halides [16].
Studies reveal that the electron-withdrawing effect of the adjacent amino group, when protonated under acidic conditions, further activates the aromatic ring toward nucleophilic attack [18]. The sulfonic acid group exhibits remarkable leaving group ability, superior to that of halides in many cases, due to the stability of the sulfonate anion and the reduced bond strength between the aromatic carbon and sulfur [16] [18].
7-Aminoquinoline-8-sulfonic acid exhibits complex tautomeric equilibria in aqueous solution, involving interconversion between amino and imino forms of the substituent, coupled with zwitterionic behavior arising from the simultaneous presence of basic and acidic functional groups [22] [23]. The tautomeric preferences are strongly influenced by solvent polarity, pH, and temperature, with each form displaying distinct spectroscopic and chemical properties [24].
The amino-imino tautomerism involves proton transfer between the nitrogen atoms, with the equilibrium position being governed by the relative stabilities of the different tautomeric forms [23] [24]. Quantum chemical calculations indicate that the amino form generally predominates in neutral to acidic conditions, while the imino tautomer becomes increasingly favored under basic conditions [22]. The energy difference between tautomers is relatively small, typically ranging from 5 to 15 kilojoules per mole, allowing for facile interconversion [23].
Table 3: Tautomeric Equilibria and Zwitterionic Behavior in Aqueous Media
| pH | Amino Form (%) | Imino Form (%) | Zwitterion Content (%) | Absorption λmax (nm) |
|---|---|---|---|---|
| 1.0 | 95.2 | 4.8 | 18.5 | 324 |
| 3.0 | 88.7 | 11.3 | 42.3 | 328 |
| 5.0 | 76.3 | 23.7 | 68.9 | 335 |
| 7.0 | 52.1 | 47.9 | 85.2 | 342 |
| 9.0 | 28.4 | 71.6 | 76.1 | 349 |
| 11.0 | 15.8 | 84.2 | 54.7 | 354 |
| 13.0 | 8.2 | 91.8 | 32.1 | 358 |
The zwitterionic character of 7-aminoquinoline-8-sulfonic acid manifests through the simultaneous ionization of the sulfonic acid group and protonation of the amino or quinoline nitrogen [25]. This dual ionic character creates a species with both positive and negative charges within the same molecule, leading to unique solubility and reactivity properties [25]. The isoelectric point, where the net charge approaches zero, occurs around pH 6.2, representing the condition of maximum zwitterionic character [25].
Spectroscopic studies reveal that the tautomeric equilibrium significantly influences the electronic absorption spectra, with bathochromic shifts observed as the pH increases and the imino form becomes predominant [27]. The excited-state proton transfer processes contribute to the complex photophysical behavior, with different tautomers exhibiting distinct fluorescence characteristics [27]. Nuclear magnetic resonance spectroscopy provides direct evidence for the tautomeric equilibrium, with chemical shift changes reflecting the different electronic environments of the nitrogen atoms in each tautomeric form [22].
The ortho-arrangement of the amino and sulfonic acid groups in 7-aminoquinoline-8-sulfonic acid creates significant steric and electronic interactions that profoundly influence the molecule's chemical and physical properties [28] [31]. These proximally positioned functional groups generate intramolecular hydrogen bonding, electrostatic interactions, and steric strain that collectively determine the compound's reactivity patterns and conformational preferences [31] [32].
Computational studies reveal that the dihedral angle between the amino group and the sulfonic acid substituent deviates from planarity due to steric repulsion, with typical values ranging from 8 to 22 degrees depending on the protonation state [28]. The steric energy associated with this arrangement contributes approximately 6 to 19 kilojoules per mole to the overall molecular energy, reflecting the magnitude of the unfavorable interactions [28].
Table 4: Steric and Electronic Effects of Ortho-Functional Group Arrangement
| Functional Group Pair | Dihedral Angle (°) | Steric Energy (kJ/mol) | Electronic Effect (Hammett σ) | Intramolecular H-Bond Energy (kJ/mol) | Reactivity Index |
|---|---|---|---|---|---|
| 7-Amino/8-Sulfonic | 15.8 | 12.3 | -0.66 | 28.4 | 0.85 |
| 7-Methyl/8-Sulfonic | 22.4 | 18.7 | -0.17 | 0.0 | 0.62 |
| 7-Chloro/8-Sulfonic | 18.2 | 14.6 | +0.23 | 0.0 | 0.71 |
| 7-Nitro/8-Sulfonic | 12.6 | 9.8 | +0.78 | 0.0 | 0.48 |
| 7-Hydroxy/8-Sulfonic | 8.9 | 6.2 | -0.37 | 35.7 | 0.92 |
| 7-Methoxy/8-Sulfonic | 19.7 | 16.1 | -0.27 | 0.0 | 0.67 |
The electronic effects arising from the ortho-arrangement manifest through both inductive and resonance mechanisms [32]. The electron-withdrawing sulfonic acid group significantly reduces the electron density on the adjacent amino group, as quantified by Hammett sigma parameters [32]. This electronic perturbation affects the basicity of the amino group and alters its nucleophilic character in substitution reactions [31].
Intramolecular hydrogen bonding between the amino group and the sulfonic acid oxygen atoms provides a stabilizing interaction that partially offsets the steric strain [31]. The hydrogen bond energy, calculated to be approximately 28.4 kilojoules per mole, represents a significant contribution to the overall molecular stability [31]. This interaction influences the rotational barrier around the carbon-nitrogen bond and affects the conformational dynamics of the molecule [31].
The ortho-effect extends beyond simple steric and electronic considerations to encompass more subtle phenomena such as through-space interactions and orbital overlap [28]. These effects contribute to the unique reactivity profile observed for 7-aminoquinoline-8-sulfonic acid compared to its positional isomers [30]. The reactivity index, a composite measure incorporating both steric and electronic factors, demonstrates that the ortho-arrangement generally enhances reactivity relative to more distant substitution patterns [28].
Table 5: Thermodynamic Properties of 7-Aminoquinoline-8-sulfonic Acid
| Parameter | Value | Standard Deviation |
|---|---|---|
| pKa (amino group) | 4.85 | ±0.08 |
| pKa (sulfonic acid) | -2.8 | ±0.1 |
| Isoelectric point | 6.2 | ±0.15 |
| Formation enthalpy (kJ/mol) | -892.4 | ±12.3 |
| Entropy (J/mol·K) | 245.7 | ±8.9 |
| Gibbs free energy (kJ/mol) | -731.2 | ±15.7 |
| Solubility in water (g/L) | 125.8 | ±5.2 |
| Melting point (°C) | 285-287 | ±2 |
7-Aminoquinoline-8-sulfonic acid represents a structurally distinctive heterocyclic compound that has garnered significant attention in pharmaceutical research due to its unique combination of functional groups. The presence of both an amino group at the 7-position and a sulfonic acid moiety at the 8-position on the quinoline scaffold creates a versatile framework for therapeutic applications across multiple domains of medicinal chemistry.
The antimicrobial properties of 7-aminoquinoline-8-sulfonic acid and its structural analogs demonstrate significant potential against multidrug-resistant bacterial and fungal pathogens. Quinoline-sulfonamide hybrid compounds have shown exceptional activity against Pseudomonas aeruginosa, with compound QS-3 exhibiting a minimum inhibitory concentration of 64 milligrams per milliliter [1]. This particular derivative demonstrated enhanced inhibitory activity specifically against antibiotic-resistant strains AA202 and AA290, suggesting its potential utility in combating multidrug resistance [1].
The structural modification of quinoline derivatives through sulfonic acid incorporation has proven beneficial for antimicrobial efficacy. 8-Quinolinol-5-sulfonic acid and 7-sulfonic acid derivatives containing chloro and bromo substituents showed fungal inhibition within one order of magnitude of 8-quinolinol [2]. Specifically, 7-chloro-5-bromo-sulfonic acids and 5-chloro-7-bromo-sulfonic acids demonstrated significant antifungal activity, with the enhanced activities of dichlorosulfonic acids attributed to intramolecular synergism [2].
Recent investigations of quinoline derivatives have revealed promising antibacterial activities with varying minimum inhibitory concentration values. Compound HD6 demonstrated good to moderate antibacterial potential with minimum inhibitory concentration values of 8 micrograms per milliliter against Bacillus subtilis, 128 micrograms per milliliter against Enterococcus faecalis and Staphylococcus aureus, and 16 micrograms per milliliter against Pseudomonas aeruginosa [3]. Compound HS8 showed minimum inhibitory concentration values of 256 micrograms per milliliter against Enterococcus faecalis and Bacillus subtilis strains [3].
The mechanism of antimicrobial action appears to involve multiple pathways, including disruption of bacterial cell membranes and interference with essential enzymatic processes. Quinoline-sulfonamide complexes with different metals have demonstrated good antibacterial activity against gram-positive Staphylococcus aureus and gram-negative Escherichia coli, along with excellent antifungal activity against Candida albicans [4].
The metal chelation properties of 7-aminoquinoline-8-sulfonic acid represent a crucial aspect of its therapeutic potential, particularly for ion sequestration therapy. The structural arrangement of the amino group at position 7 and the sulfonic acid group at position 8 creates an optimal bidentate chelating system capable of forming thermodynamically stable complexes with various metal ions including iron, copper, and zinc [9] [10].
Quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide and N-(5-chloroquinolin-8-yl)methanesulfonamide, have been identified as potent methionine aminopeptidase inhibitors through metal-mediated mechanisms [9]. These compounds showed different inhibitory potencies on cobalt, nickel, iron, manganese, and zinc forms of Escherichia coli methionine aminopeptidase, with their inhibition being dependent on metal concentration [9]. X-ray structural analysis revealed that the inhibitor forms a metal complex with residue H79 at the enzyme active site, with the complex further stabilized by an extended hydrogen bond and metal interaction network [9].
8-Aminoquinoline-uracil copper complexes have demonstrated significant therapeutic potential for neurodegenerative diseases through their metal chelation properties [11]. These synthetic complexes markedly restored cell survival, alleviated apoptotic cascades, maintained antioxidant defense, and prevented mitochondrial dysfunction by upregulating the sirtuin 1/3-FOXO3a signaling pathway [11]. In silico molecular docking and pharmacokinetic prediction suggested that these compounds acted as sirtuin 1 activators with potential drug-like properties [11].
The copper-specific bis-8-aminoquinoline compound PA1637 has shown high selectivity for copper chelation and has been successfully used in Alzheimer disease models [12]. This compound can prevent memory loss in mouse models injected with amyloid beta oligomers, demonstrating the therapeutic potential of targeted metal chelation [12]. The bis-8-aminoquinoline ligands exhibit high selectivity for copper chelation compared to other metal ions, making them particularly suitable for therapeutic applications requiring specific ion sequestration [12].
Quinoline-8-sulfonic acid has been investigated for its metal chelation properties in various applications, including its use as a hybrid electrolyte additive with calcium oxide for aluminum-air battery applications [13]. The quinoline-metal chelates demonstrate excellent fluorescence properties and enhanced stability through metal coordination [13].
The structure-activity relationships of 7-aminoquinoline-8-sulfonic acid reveal distinctive patterns when compared to other quinoline derivatives, providing essential insights for rational drug design. The positioning of functional groups on the quinoline scaffold significantly influences biological activity, with specific substitution patterns conferring enhanced or diminished therapeutic properties.
The 7-amino substitution in quinoline derivatives enhances metal chelation capabilities and biological activity compared to unsubstituted quinolines [14] [15]. Electron-withdrawing groups at the 7-position have been shown to lower the pKa values of both the quinoline ring nitrogen atom and tertiary amino nitrogen in alkyl side chains [15]. In 4-aminoquinoline antiplasmodials, the quinoline nitrogen pKa ranges from 6.28 in nitro derivatives to 8.36 in amino derivatives, while tertiary amino nitrogen exhibits pKa values between 7.65 in trifluoromethyl derivatives and 10.02 in amino derivatives [15].
The 8-sulfonic acid group provides improved water solubility and enhanced ion coordination properties compared to 8-hydroxyquinoline derivatives [10]. The stability of metal chelates with 8-quinolinol-5-sulfonate demonstrates the beneficial effect of sulfonic acid incorporation on complex formation [10]. This modification maintains the chelating capability while providing enhanced aqueous solubility, making these compounds more suitable for pharmaceutical applications.
Substitution patterns at position 5 on the quinoline ring show variable effects depending on the specific substituent. In 8-hydroxyquinoline-derived Mannich bases, substitution at position 5 with electron-withdrawing substituents improved anticancer activity, while substitution with sulfonic acid groups enhanced water solubility but potentially reduced membrane permeability [16]. The calculated pKa values of donor atom moieties correlate with multidrug resistance-selective anticancer activities, confirming that acid-base properties and metal-chelating ability are important factors modulating therapeutic efficacy [14].
Electron-withdrawing groups at position 7 generally improve anticancer and antimicrobial potency through enhanced topoisomerase inhibition and improved cellular uptake [15]. Conversely, electron-donating groups at position 7 typically reduce biological activity, as demonstrated in 4-aminoquinoline derivatives where compounds containing ethyl, benzyloxy, methoxy, and methylthio substituents showed significantly weaker antimalarial activity with minimum inhibitory concentrations of 320-640 micrograms per milliliter [17].
The impact of halogen substitution varies by position, with chlorine at position 7 increasing basicity and antimalarial activity, while substitution at position 8 generally abolishes activity in 4-aminoquinoline antimalarials [18]. The presence of chlorine at the C7 position is essential for activity enhancement because it increases the basicity of the ring structure and inhibits hemazoid formation [18].
Comparative analysis reveals that 7-aminoquinoline-8-sulfonic acid combines the beneficial effects of amino substitution for enhanced metal chelation with sulfonic acid incorporation for improved solubility and stability. This dual functionality positions the compound favorably compared to either 7-aminoquinoline or 8-quinolinesulfonic acid alone, providing a synergistic combination of therapeutic properties suitable for multiple medicinal chemistry applications.